(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine
Description
“(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine” is a secondary amine characterized by a 3-methoxypropyl group and a 5-methylfuran-2-ylmethyl substituent. Applications are inferred from structurally related compounds, including use in chiral catalysts () and pharmaceutical intermediates ().
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO2/c1-9-4-5-10(13-9)8-11-6-3-7-12-2/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
URCOJYXSEQKLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with 5-methylfurfural under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation .
Scientific Research Applications
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related amines with variations in substituents, which influence physicochemical properties, reactivity, and applications. Key examples include:
Structural and Functional Group Analysis
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine | C10H17NO2 | 3-Methoxypropyl, 5-methylfuran-2-ylmethyl | ~183.25 | Balanced hydrophilicity and aromaticity; potential for catalysis or bioactivity. |
| (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-ylmethyl)-amine () | C12H17N3O | 3-Imidazol-1-yl-propyl, 5-methylfuran-2-ylmethyl | 227.29 | Imidazole enhances polarity and hydrogen-bonding capacity; pharmaceutical use. |
| 3-(2-Methoxyethoxy)propylamine () | C13H29NO2 | 3-(2-Methoxyethoxy)propyl, 5-methylhexan-2-yl | 231.37 | Extended ether chain increases hydrophilicity; possible surfactant applications. |
| L4 ligand () | C22H30N2O2 | Bis(5-methylfuran-2-ylmethyl), dimethylcyclohexane-diamine | 354.49 | Chiral ligand for asymmetric catalysis; steric bulk aids enantioselectivity. |
Physicochemical Properties
- Solubility : The methoxypropyl group in the target compound improves water solubility compared to bulkier hydrophobic substituents (e.g., 5-methylhexan-2-yl in ).
- Electron Effects: The methylfuran moiety is electron-rich, enabling π-donor interactions, whereas imidazole () introduces electron-withdrawing character and basicity.
- Molecular Weight : Lower molecular weight (~183.25 g/mol) compared to L4 (354.49 g/mol) may enhance bioavailability or diffusion in catalytic systems.
Research Findings and Implications
- Catalytic Potential: The methylfuran group’s aromaticity could stabilize metal-ligand complexes, as seen in ’s copper catalysts.
- Bioactivity : Structural similarity to ’s imidazole derivative suggests possible antimicrobial or kinase-inhibitory properties.
- Tunability : Substituent variation (e.g., replacing methoxy with imidazole) allows customization for specific applications, from drug design to materials science.
Biological Activity
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine is a chemical compound characterized by a methoxy group and a furan derivative. Its structure includes a propyl chain with a methoxy substituent at one end and a furan ring at the other. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure
The molecular formula for this compound is CHN\O, and it has a molecular weight of approximately 195.27 g/mol. The presence of the methoxy group enhances solubility, which can improve bioavailability and biological activity.
Antimicrobial Properties
Compounds containing furan derivatives are known for their antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific biological activity of this compound has not been extensively documented; however, its structural similarity to other furan-based compounds suggests potential antimicrobial efficacy.
Anti-inflammatory Effects
In addition to antimicrobial activity, derivatives of furan are often associated with anti-inflammatory effects. The methoxy group may further enhance these effects by modulating inflammatory pathways or improving the compound's interaction with biological targets.
Case Study: Furan Derivatives
A study investigating various furan derivatives highlighted their ability to exhibit significant biological properties such as:
- Antimicrobial Activity : Effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Activity : Reduction in pro-inflammatory cytokines in cellular models.
These findings suggest that this compound could possess similar properties due to its structural components.
Comparative Analysis with Similar Compounds
A comparative analysis of related compounds reveals the following insights into their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (5-Methylfuran-2-yl)methylamine | Furan derivative | Limited bioactivity |
| (3-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine | Pyrazole derivative | Antimicrobial, Anti-inflammatory |
| (1-Isopropyl-1H-pyrazol-4-yl)methylamine | Pyrazole derivative | Antimicrobial, Anti-inflammatory |
The table illustrates that while some compounds show robust biological activity, others like (5-Methylfuran-2-yl)methylamine exhibit limited effects. This indicates that the presence of specific functional groups significantly influences biological activity .
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential to inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : Interaction with receptors that mediate inflammation or microbial defense mechanisms.
These interactions can lead to reduced pathogen viability or decreased inflammatory responses in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
